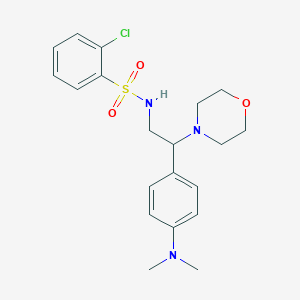

2-chloro-N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-chloro-N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)benzenesulfonamide is a complex organic compound that belongs to the class of benzenesulfonamides

Mécanisme D'action

Target of Action

Benzenesulfonamide derivatives are known to inhibit carbonic anhydrase ix , which is overexpressed in many solid tumors .

Mode of Action

It’s known that 2° and 3° benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation .

Biochemical Pathways

Changes in gene expression can cause uncontrolled cell proliferation and consequently tumor hypoxia . The tumor cells shift their metabolism to anaerobic glycolysis with a significant modification in pH .

Result of Action

The compound showed significant inhibitory effect against both cancer cell lines at concentration ranges from 1.52–6.31 μM, with a high selectivity against breast cancer cell lines . Moreover, three sulfonamides derivatives showed excellent enzyme inhibition against CA IX with IC 50 10.93–25.06 nM and against CA II with IC 50 1.55–3.92 μM . Additionally, one of the derivatives was able to induce apoptosis in MDA-MB-231 with a significant increase in the annexin V-FITC percent .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)benzenesulfonamide typically involves multiple steps. One common route includes the reaction of 4-(dimethylamino)benzaldehyde with morpholine to form an intermediate, which is then reacted with 2-chlorobenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and bases such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-chloro-N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Applications De Recherche Scientifique

2-chloro-N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)benzenesulfonamide has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-chloro-N-(4-(dimethylamino)phenyl)benzamide: Similar structure but lacks the morpholinoethyl group.

4-(dimethylamino)benzenesulfonamide: Lacks the chloro and morpholinoethyl groups.

N-(2-(4-(dimethylamino)phenyl)ethyl)benzenesulfonamide: Similar but lacks the chloro group.

Uniqueness

The uniqueness of 2-chloro-N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)benzenesulfonamide lies in its specific combination of functional groups, which confer unique chemical properties and biological activities. The presence of the chloro group, dimethylamino group, and morpholinoethyl group allows for diverse chemical reactivity and potential therapeutic applications.

Activité Biologique

The compound 2-chloro-N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)benzenesulfonamide , often referred to as a sulfonamide derivative, has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and case studies demonstrating its efficacy.

Chemical Structure

The compound's structure can be broken down into several key components:

- Chlorine atom at the 2-position of the benzene ring.

- Morpholinoethyl group which enhances solubility and bioavailability.

- Dimethylamino group that may contribute to its pharmacological properties.

Synthesis

The synthesis of sulfonamide derivatives typically involves a multi-step process:

- Formation of the sulfonamide linkage through reaction with sulfonyl chlorides.

- Introduction of the morpholinoethyl and dimethylamino groups via nucleophilic substitution reactions.

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. A study demonstrated that compounds similar to this compound showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Sulfonamides have been explored for their anticancer properties. A specific case study highlighted that derivatives with similar structural motifs inhibited tumor growth in vitro by inducing apoptosis in cancer cell lines . The mechanism involved the modulation of key signaling pathways, including those related to cell cycle regulation.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes. For instance, it was found to inhibit dihydrofolate reductase (DHFR), an important target in cancer therapy, thereby disrupting nucleotide synthesis . This inhibition was linked to reduced cellular levels of NADPH, leading to increased oxidative stress in cancer cells.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of sulfonamide derivatives. The following table summarizes key findings:

| Structural Feature | Effect on Activity |

|---|---|

| Chlorine Substitution | Enhances antimicrobial potency |

| Morpholino Group | Increases solubility and bioavailability |

| Dimethylamino Group | Contributes to enzyme inhibition |

Case Studies

- Antimicrobial Efficacy : A series of experiments conducted on various bacterial strains revealed that modifications on the dimethylamino group significantly enhanced antibacterial activity, demonstrating a structure-dependent relationship .

- Anticancer Studies : In vivo studies using murine models indicated that the compound exhibited significant tumor suppression capabilities, with a noted reduction in tumor size compared to control groups .

- Enzyme Inhibition Analysis : Detailed kinetic studies showed that the compound acts as a competitive inhibitor of DHFR, with an IC50 value indicating potent inhibition compared to existing treatments .

Propriétés

IUPAC Name |

2-chloro-N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26ClN3O3S/c1-23(2)17-9-7-16(8-10-17)19(24-11-13-27-14-12-24)15-22-28(25,26)20-6-4-3-5-18(20)21/h3-10,19,22H,11-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSQCDYPWRWHACZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC=C2Cl)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.